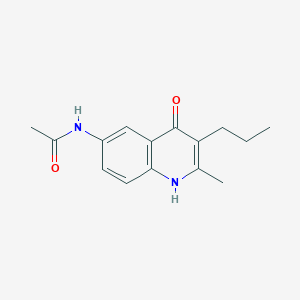

N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . This compound falls under the category of additional cancer bioactive molecules .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide, has been a topic of interest in drug research and development . The most common method for synthesizing 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide is defined by its linear formula, C12H12N2O2 . Unfortunately, there is no detailed structural analysis available in the retrieved data.Chemical Reactions Analysis

While specific chemical reactions involving N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide are not available in the retrieved data, it’s worth noting that 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen

Applications of CBMicro_029163

The compound CBMicro_029163 has been mentioned in the context of cell-based bioassays for evaluating the efficacy of treatment in environmental science . However, the specific role of this compound in such applications is not clearly defined.

Applications of N-(4-hydroxy-2-methyl-3-propyl-6-quinolinyl)acetamide

This compound is related to 4-Hydroxy-2-pyrones, which are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are used in the synthesis of natural products and have been applied in the construction of natural products .

Applications of Oprea1_006029

The compound Oprea1_006029 has been associated with optogenetics, a method that combines genetic and optic approaches to control the electrical activity of excitable cells . However, the specific role of this compound in optogenetics is not clearly defined.

Applications of Oprea1_521454

The compound Oprea1_521454 has been associated with fast proton-induced fission of 238U, a process that has been investigated from the threshold up to 40 MeV . This process is important in the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .

Applications of Cambridge id 5728189

The compound known as Cambridge id 5728189 is associated with various science laws and their applications . However, the specific role of this compound in the application of science laws is not clearly defined.

Applications of HMS2479M12

The compound HMS2479M12 has been associated with heavy metal quantification in environmental monitoring and assessment . However, the specific role of this compound in heavy metal quantification is not clearly defined.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-methyl-4-oxo-3-propyl-1H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-4-5-12-9(2)16-14-7-6-11(17-10(3)18)8-13(14)15(12)19/h6-8H,4-5H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIBSOMEXJQUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC2=C(C1=O)C=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxy-2-methyl-3-propyl-quinolin-6-yl)-acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)

![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)

![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)

![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)